molecular formula C17H26N2O5S B3578809 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide

Cat. No.: B3578809
M. Wt: 370.5 g/mol
InChI Key: HGHZIKOICNTRCN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a methanesulfonamide group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine.

    Introduction of the Oxoethyl Group: The oxoethyl group is introduced through an acylation reaction, where an acylating agent reacts with the azepane ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the nucleophile attacks the electrophilic center of the precursor.

    Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted products with amines or thiols

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as surfactants or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(2-azepan-1-yl-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)methanesulfonamide: Similar structure but with a methoxy and methyl group instead of two methoxy groups.

    N-(2-azepan-1-yl-2-oxoethyl)-N-(1-naphthyl)methanesulfonamide: Contains a naphthyl group instead of a dimethoxyphenyl group.

    N-(2-Azepan-1-yl-2-oxo-ethyl)-N-benzyl-methanesulfonamide: Features a benzyl group instead of a dimethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-23-14-8-9-16(24-2)15(12-14)19(25(3,21)22)13-17(20)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHZIKOICNTRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide
Reactant of Route 6
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide

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